2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide
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Overview
Description
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chloro group, a nitrophenyl group, and a phenylpropanamide backbone, making it a subject of interest in various chemical studies.
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant anticancer activity, suggesting potential targets within cancer cell lines .
Biochemical Pathways
Similar compounds have been reported to degrade via the 1,2,4-benzenetriol pathway in certain bacterial strains .
Result of Action
Similar compounds have demonstrated anticancer activity, suggesting potential cytotoxic effects on cancer cells .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, leading to changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with anhydrous aluminum chloride, followed by the addition of phenylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as anhydrous ferric chloride and boron trifluoride are used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylpropanamides.
Scientific Research Applications
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pesticides, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro group, nitrophenyl group, and phenylpropanamide backbone makes it particularly effective in certain chemical reactions and biological applications .
Properties
IUPAC Name |
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c16-13(15(20)17-11-4-2-1-3-5-11)14(19)10-6-8-12(9-7-10)18(21)22/h1-9,13H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWHLRCKJIXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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